N-(Methanesulfonyl)-4-methoxybenzamide is a chemical compound characterized by its unique structure and potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. The compound features a methanesulfonyl group attached to a 4-methoxybenzamide moiety, which enhances its reactivity and biological properties. Its chemical formula is and it has a molecular weight of 229.26 g/mol.
The compound is synthesized through established chemical methods involving readily available starting materials such as 4-methoxybenzoic acid and methanesulfonyl chloride. It can be purchased from chemical suppliers for research purposes.
N-(Methanesulfonyl)-4-methoxybenzamide belongs to the class of sulfonamides and amides, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the methoxy group contributes to its solubility and reactivity, making it an attractive candidate for further chemical modifications.
The synthesis of N-(Methanesulfonyl)-4-methoxybenzamide typically involves the following steps:
The molecular structure of N-(Methanesulfonyl)-4-methoxybenzamide can be represented as follows:
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C
N-(Methanesulfonyl)-4-methoxybenzamide can undergo several types of reactions:
The mechanism of action for N-(Methanesulfonyl)-4-methoxybenzamide involves its role as an enzyme inhibitor or ligand in biochemical assays. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects in metabolic pathways, making it a candidate for therapeutic applications.
The compound's stability and reactivity profile make it suitable for further derivatization in synthetic chemistry.
N-(Methanesulfonyl)-4-methoxybenzamide has several scientific applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8